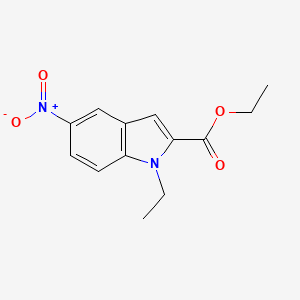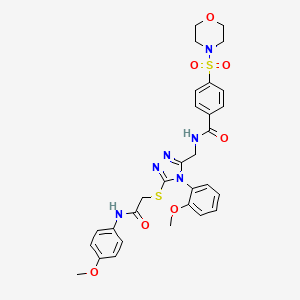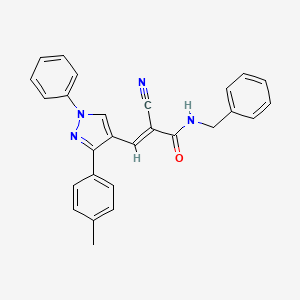![molecular formula C18H19NO5S B2822595 2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-39-5](/img/structure/B2822595.png)
2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a complex organic compound that belongs to the class of thiazepines. Thiazepines are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms. This specific compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a thiazepine ring, making it of interest in various fields of chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide typically involves multiple steps:
Formation of the Thiazepine Ring: The initial step often involves the cyclization of a precursor molecule containing the necessary functional groups. This can be achieved through a condensation reaction between a 3,4-dimethoxyphenyl derivative and a thioamide under acidic or basic conditions.
Oxidation: The resulting thiazepine intermediate is then subjected to oxidation to introduce the 1,1-dioxide functionality. Common oxidizing agents include hydrogen peroxide or peracids.
Methylation: The final step involves the methylation of the thiazepine ring to introduce the methyl group at the 5-position. This can be done using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding thiazepine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazepine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazepines and related heterocycles.
Biology
Biologically, thiazepines are known for their potential pharmacological activities. This compound may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, derivatives of thiazepines have been explored for their therapeutic potential in treating conditions such as anxiety, depression, and epilepsy. The specific compound could be investigated for similar applications.
Industry
Industrially, thiazepines can be used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could interact with receptors on cell surfaces, altering signal transduction pathways.
Pathways Involved: Common pathways might include neurotransmitter systems, such as the GABAergic or serotonergic systems, depending on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1,4-benzothiazepine: Lacks the 1,1-dioxide group.
5-Methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Lacks the dimethoxyphenyl group.
2-(3,4-Dimethoxyphenyl)-5-methyl-1,4-benzothiazepine: Lacks the dihydro structure.
Uniqueness
The presence of both the dimethoxyphenyl group and the 1,1-dioxide functionality in 2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide makes it unique
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-19-13-6-4-5-7-16(13)25(21,22)17(11-18(19)20)12-8-9-14(23-2)15(10-12)24-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXIKSGQKFQSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2822514.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2822516.png)



![(E)-4-(Dimethylamino)-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylbut-2-enamide](/img/structure/B2822521.png)



![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2822529.png)
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2822530.png)

![2-(4-Fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2822534.png)

